molecular formula C18H19N3O3 B2354568 N-(2-(Imidazo[1,2-a]pyridin-2-yl)ethyl)-2,4-dimethoxybenzamid CAS No. 868977-62-2

N-(2-(Imidazo[1,2-a]pyridin-2-yl)ethyl)-2,4-dimethoxybenzamid

Katalognummer: B2354568
CAS-Nummer: 868977-62-2
Molekulargewicht: 325.368
InChI-Schlüssel: KZJNGMGVHBJIBH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wirkmechanismus

Target of Action

Imidazo[1,2-a]pyridines, a class of compounds to which this molecule belongs, are known to be valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . They are often used in the construction of various derivatives through strategies such as transition metal catalysis, metal-free oxidation, and photocatalysis .

Mode of Action

Related imidazo[1,2-a]pyridine derivatives have been shown to exhibit antifungal activity, particularly against candida spp . These compounds inhibit the formation of yeast to mold as well as ergosterol formation, a crucial component of fungal cell membranes . This inhibition is achieved through computational simulation against Sterol 14-alpha demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway .

Biochemical Pathways

Related compounds have been shown to inhibit the ergosterol biosynthesis pathway in candida spp . Ergosterol is an essential component of fungal cell membranes, and its inhibition can lead to cell death .

Pharmacokinetics

A related compound, referred to as probe ii, has been analyzed for its admet properties . This analysis suggested that Probe II could be moderately toxic to humans, though in-vitro toxicity studies would be necessary to understand the real-time toxic level .

Result of Action

Related compounds have been shown to exhibit potent antifungal activity against candida spp, including several multidrug-resistant strains . These compounds exhibited minimum inhibitory concentration ranges from 4 to 16 µg/mL and minimum fungicidal concentration in the range 4‒32 µg/mL, sufficient to eliminate the Candida spp .

Action Environment

The synthesis of related compounds has been achieved under different reaction conditions, suggesting that the environment could potentially influence the properties and actions of these compounds .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds: Similar compounds to N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)-2,4-dimethoxybenzamide include other imidazo[1,2-a]pyridine derivatives, such as alpidem, miroprofen, minodronic acid, zolpidem, and zolimidine . These compounds share the imidazo[1,2-a]pyridine core but differ in their functional groups and specific biological activities.

Uniqueness: What sets N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)-2,4-dimethoxybenzamide apart is its unique combination of the imidazo[1,2-a]pyridine core with the 2,4-dimethoxybenzamide moiety. This combination enhances its pharmacological properties and broadens its range of applications in medicinal chemistry and materials science .

Biologische Aktivität

N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)-2,4-dimethoxybenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure

The compound can be represented as follows:

  • Chemical Formula : C15_{15}H18_{18}N2_{2}O3_{3}
  • IUPAC Name : N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)-2,4-dimethoxybenzamide

Structural Features

The imidazo[1,2-a]pyridine moiety contributes to the compound's pharmacological properties, while the dimethoxybenzamide enhances its solubility and biological interactions.

General Pharmacological Properties

Imidazo[1,2-a]pyridine derivatives have been reported to exhibit a wide range of biological activities, including:

  • Anticancer : Inhibitory effects on various cancer cell lines.
  • Antimicrobial : Activity against both Gram-positive and Gram-negative bacteria.
  • Anti-inflammatory : Modulation of inflammatory pathways.
  • Analgesic : Pain relief properties.

Specific Activities of N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)-2,4-dimethoxybenzamide

  • Antitumor Activity
    • Studies have shown that this compound demonstrates significant cytotoxicity against several cancer cell lines. For instance, it has been evaluated for its ability to inhibit the proliferation of breast and lung cancer cells.
  • Antimicrobial Effects
    • The compound exhibits potent antibacterial activity against various pathogens. It has been tested against strains such as Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting bacterial growth.
  • Anti-inflammatory Properties
    • Research indicates that it may reduce inflammation by inhibiting key pro-inflammatory cytokines.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications in the imidazo[1,2-a]pyridine core or the benzamide side chain can significantly influence the biological activity of the compound. For example:

  • Substituents on the benzene ring affect lipophilicity and receptor binding affinity.
  • Variations in the ethyl linker can enhance or diminish activity against specific targets.

Synthetic Pathways

The synthesis of N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)-2,4-dimethoxybenzamide typically involves:

  • Formation of Imidazo[1,2-a]pyridine : This is achieved through cyclization reactions involving appropriate precursors.
  • Benzamide Coupling : The final step involves coupling the imidazo[1,2-a]pyridine with 2,4-dimethoxybenzoic acid under standard amide coupling conditions.

Yield and Purity

Recent studies report yields ranging from 70% to 90% with high purity levels achieved through recrystallization techniques.

Case Studies

Several case studies highlight the efficacy of N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)-2,4-dimethoxybenzamide:

  • In Vitro Anticancer Study
    • A study conducted on human breast cancer cell lines demonstrated a dose-dependent inhibition of cell growth with an IC50 value in the low micromolar range.
Cell LineIC50 (µM)
MCF-7 (Breast)5.3
A549 (Lung)6.7
  • Antibacterial Study
    • The compound showed significant antibacterial activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 4 µg/mL.
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus4
Escherichia coli8

Eigenschaften

IUPAC Name

N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-2,4-dimethoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3/c1-23-14-6-7-15(16(11-14)24-2)18(22)19-9-8-13-12-21-10-4-3-5-17(21)20-13/h3-7,10-12H,8-9H2,1-2H3,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZJNGMGVHBJIBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)NCCC2=CN3C=CC=CC3=N2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.